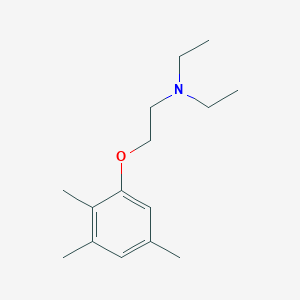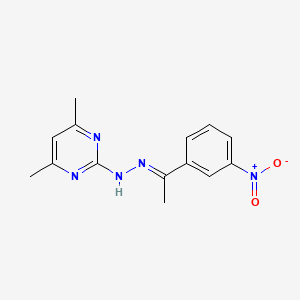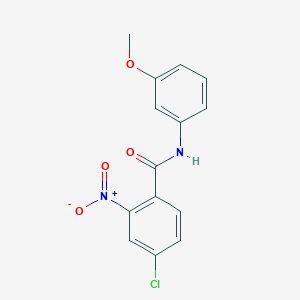
N,N-diethyl-2-(2,3,5-trimethylphenoxy)ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-diethyl-2-(2,3,5-trimethylphenoxy)ethanamine, commonly known as DMPEA, is a chemical compound that belongs to the family of phenethylamines. DMPEA has gained significant interest in scientific research due to its potential therapeutic properties. The purpose of
作用機序
The exact mechanism of action of DMPEA is not fully understood. However, it is believed to act on the central nervous system by modulating the levels of neurotransmitters, such as serotonin and norepinephrine. DMPEA has also been found to bind to the sigma-1 receptor, which is involved in the regulation of various cellular processes, including calcium signaling and cell survival.
Biochemical and Physiological Effects
DMPEA has been found to exhibit several biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a crucial role in the growth and survival of neurons. DMPEA has also been found to decrease the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
実験室実験の利点と制限
DMPEA has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity level. It also exhibits low toxicity levels, making it safe for use in animal studies. However, DMPEA has some limitations for lab experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the dosage and administration method.
将来の方向性
There are several future directions for the study of DMPEA. One potential area of research is its use in the treatment of neurodegenerative diseases. DMPEA has been found to exhibit neuroprotective effects, and further studies may reveal its potential as a therapeutic agent. Another area of research is the development of new DMPEA derivatives with improved efficacy and reduced toxicity levels. Additionally, further studies are needed to fully understand the mechanism of action of DMPEA and its effects on various cellular processes.
Conclusion
In conclusion, DMPEA is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic properties. It can be synthesized through a multi-step process and has been found to exhibit anti-inflammatory, analgesic, and antidepressant effects. DMPEA has several advantages for lab experiments, but its mechanism of action is not fully understood. Future research may reveal its potential as a therapeutic agent for various diseases, including neurodegenerative diseases.
合成法
DMPEA can be synthesized through a multi-step process that involves the reaction of 3,4,5-trimethoxybenzaldehyde with diethylamine, followed by reduction with lithium aluminum hydride. This process yields DMPEA as a white crystalline solid with a melting point of 59-60°C.
科学的研究の応用
DMPEA has been the focus of several scientific studies due to its potential therapeutic properties. It has been found to exhibit anti-inflammatory, analgesic, and antidepressant effects. DMPEA has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
N,N-diethyl-2-(2,3,5-trimethylphenoxy)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO/c1-6-16(7-2)8-9-17-15-11-12(3)10-13(4)14(15)5/h10-11H,6-9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJHNTCAJUWYUNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC1=CC(=CC(=C1C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5478455 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{3-[(3-phenylpropanoyl)amino]phenyl}acrylic acid](/img/structure/B5785614.png)


![[1-(2-oxo-2-phenylethyl)-2-pyrrolidinylidene]cyanamide](/img/structure/B5785643.png)

![N-[4-(4-chlorophenoxy)phenyl]-2-fluorobenzamide](/img/structure/B5785652.png)

![N-[3-(4-methyl-1-piperidinyl)propyl]-2-naphthalenesulfonamide](/img/structure/B5785657.png)



![2-chloro-3-[(3,4-difluorophenyl)amino]naphthoquinone](/img/structure/B5785679.png)
![{4-[2-(2-fluorobenzyl)-2H-tetrazol-5-yl]phenoxy}acetic acid](/img/structure/B5785690.png)
![5-bromo-N-[4-(dimethylamino)benzyl]-2-pyridinamine](/img/structure/B5785695.png)